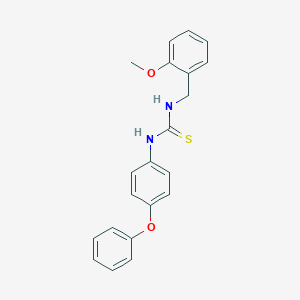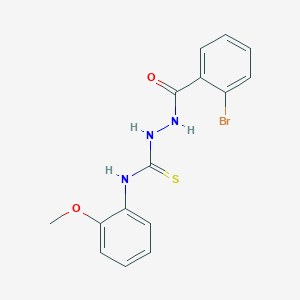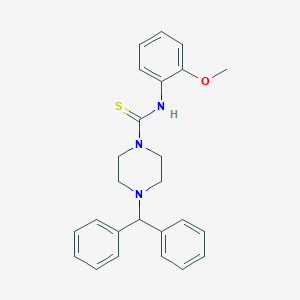![molecular formula C22H14ClIN2O2 B215892 (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research. It is a member of the quinazoline family of compounds and has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been shown to inhibit bacterial growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. In bacteria, it has been shown to disrupt cell membrane integrity, leading to bacterial death. It has also been shown to have anti-inflammatory and antioxidant effects, with studies demonstrating its ability to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one in lab experiments include its high purity and yield, its ability to induce apoptosis in cancer cells, and its inhibitory effects on bacterial growth. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one. These include further studies on its mechanism of action, its potential as a lead compound for the development of new drugs, and its applications in other fields, such as agriculture and environmental science. Additionally, studies on its pharmacokinetics and toxicity will be important for its eventual clinical use.
Synthesemethoden
The synthesis of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one involves the reaction of 4-chloroaniline, 2,5-cyclohexadiene-1,4-dione, iodine, and ammonium acetate in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base and the subsequent cyclization of the intermediate to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its inhibitory effects on bacterial growth. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
Produktname |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
|---|---|
Molekularformel |
C22H14ClIN2O2 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H14ClIN2O2/c23-15-4-7-17(8-5-15)26-21(12-3-14-1-9-18(27)10-2-14)25-20-11-6-16(24)13-19(20)22(26)28/h1-13,25H/b21-12- |
InChI-Schlüssel |
XLDNOCGSGVMCLJ-MTJSOVHGSA-N |
Isomerische SMILES |
C1=CC(=O)C=CC1=C/C=C\2/NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)